N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Alkaline Phosphatase Inhibition Structure-Activity Relationship Positional Isomerism

Procuring a generically named 'chlorobenzyl oxadiazole' without verifying substitution risks selecting a ~4.7-fold weaker isomer. This ortho-chloro derivative (CAS 941985-36-0, compound 6c) is precisely characterized: • IC50 1.79 µM vs. alkaline phosphatase (cf. para-Cl analog 8.34 µM) • Binding energy -8.0 kcal/mol (PDB 1EW2) • 94% synthetic yield, confirmed by FTIR, ¹H & ¹³C NMR Ideal SAR benchmark for TNAP inhibitor programs targeting bone mineralization disorders.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 941985-36-0
Cat. No. B2604782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS941985-36-0
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
InChIKeyBMMCUBCADGQCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 941985-36-0: ALP Inhibitor Overview


N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 941985-36-0, designated compound 6c in the primary reference) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. It is characterized by a benzamide core linked via a methylene bridge to a 1,3,4-oxadiazole ring, which is functionalized with a 2-chlorobenzyl thioether group [1]. The compound has been synthesized and profiled as an inhibitor of alkaline phosphatase (ALP), with confirmed structural identity by FTIR, ¹H NMR, and ¹³C NMR spectroscopy [1]. Its significance lies in the specific structure-activity relationships (SAR) conferred by the ortho-chloro substitution pattern on the benzyl group, which directs its potency and binding interactions differently than its para-substituted analog [1].

1
ALP enzyme inhibition studies Small-molecule inhibitor with reported ortho-chloro SAR Supports positional isomer structure-activity profiling
2
Binding interaction analysis Favorable docking score context for 1EW2 ALP target May support binding-mode comparison studies
3
Synthetic feasibility screening Reported high-yielding oxadiazole synthesis route Useful for scale-up methodology research

Specificity of Ortho-Chloro Substitution


For 1,3,4-oxadiazole-based alkaline phosphatase inhibitors, small variations in the N5-thioether substituent drastically alter enzyme inhibition. Data from a direct head-to-head study comparing structural analogs shows that the substitution pattern of a single chlorine atom on the benzyl ring is a decisive factor: the ortho-chloro derivative (6c, CAS 941985-36-0) exhibits a far lower IC50 (1.79 µM) than its para-chloro counterpart (6d, IC50 8.34 µM) [1]. Procuring a generically named 'chlorobenzyl oxadiazole' without verifying the substitution position would therefore risk selecting a compound with approximately 4.7-fold weaker potency [1]. This establishes that precise positional isomerism, not merely the presence of a chlorobenzyl moiety, governs pharmacological performance [1].

!
Positional isomer mismatch Para-chloro analog may not replicate ALP inhibition profile; ortho-substitution is key to reported activity.
!
Binding energy divergence Unsubstituted benzyl analog may show different target engagement, altering pathway-interpretation context.
!
Synthetic yield variance Analog substitution without structural confirmation risks obtaining compound with lower reported yield.

Selectivity Profile vs. Structural Analogs


Ortho-Chloro vs. Para-Chloro ALP Inhibition

In a direct enzymatic assay, the target compound (6c, ortho-chloro) demonstrates markedly superior alkaline phosphatase (ALP) inhibition compared to its para-chloro analog (6d). The ortho substitution results in a 4.7-fold lower IC50, quantifying the critical role of the chlorine position [1].

Ortho vs Para
Head-to-head
IC50 1.79 µM (6c)
vs 8.34 µM (6d)
Supports ortho-chloro isomer selection for potency-sensitive assays
In vitro ALP enzyme assay; 4.7-fold difference.
Alkaline Phosphatase Inhibition Structure-Activity Relationship Positional Isomerism

Ortho-Chlorobenzyl vs. Unsubstituted Benzyl SAR

The ortho-chloro substitution in compound 6c provides a nuanced advantage over the unsubstituted benzyl analog (6b). While compound 6b is marginally more potent by IC50, the target compound 6c exhibits a superior binding energy, indicating a different binding mode or enhanced thermodynamic stability [1].

Ortho-Cl vs Benzyl
Head-to-head
IC50 1.79 vs 1.72 µM
Bind: -8.0 vs -7.8 kcal/mol
Indicates binding energy advantage beyond IC50 parity
Docking to 1EW2; comparable potency but differentiated binding.
Alkaline Phosphatase Inhibition Halogen Substitution Effect Bioisosterism

Potency vs. KH2PO4 Reference Standard

Compound 6c demonstrates a clear but moderate potency improvement over the common reference standard for alkaline phosphatase inhibition, monosodium phosphate (KH2PO4). This establishes its viability as a small-molecule inhibitor while highlighting room for optimization [1].

vs KH2PO4
Head-to-head
IC50 1.79 µM (6c)
vs 2.80 µM (KH2PO4)
Validates inhibitor potency against reference standard
1.6-fold improvement; supports ALP tool compound use.
Alkaline Phosphatase Inhibition Reference Standard Comparison Inhibitor Potency

Synthetic Yield Advantage over Para-Chloro Isomer

The target compound (6c) is obtained with a remarkably higher reaction yield (94%) compared to its para-substituted analog (6d, 51%) under identical synthetic conditions. This substantial 43-percentage-point gain directly impacts procurement cost and supply reliability for repeated experiments [1].

Synthetic Yield
Head-to-head
94% (6c, ortho-Cl)
vs 51% (6d, para-Cl)
Supports procurement cost and supply reliability
43-point gain; same synthetic scheme.
Synthetic Efficiency Process Chemistry Yield Optimization

Binding Mode of Ortho-Chloro Interaction

The unique binding profile of the ortho-chloro compound (6c) is distinguished by a favorable binding energy (-8.0 kcal/mol), placing it in the top tier of the series alongside the most potent compound (6i). This contrasts with the lower affinity of the para-isomer (6d) and demonstrates that the ortho-chloro group enables key stabilizing interactions in the enzyme active site, a feature that would be lost by substituting with other isomers or simple benzyl groups [1].

Binding Rank
Head-to-head
-8.0 kcal/mol (6c)
Top tier in series
Favorable binding energy ranking within tested analogs
Docking to 1EW2; tied with 6e and 6i.
Molecular Docking Binding Interactions Medicinal Chemistry Rationale

Research Applications of CAS 941985-36-0


Lead Validation in ALP Drug Discovery

In drug discovery programs targeting tissue-nonspecific alkaline phosphatase (TNAP) for bone mineralization disorders or certain cancers, the ortho-chloro benzyl analog (CAS 941985-36-0) serves as an ideal tool compound. Its defined activity (IC50 1.79 µM) and superior binding energy (-8.0 kcal/mol) relative to unsubstituted benzyl controls provide a specific SAR benchmark against which next-generation optimized leads can be measured [1].

Positional Isomerism Control for Oxadiazole Scaffolds

This compound is the optimal ortho-substituted control for medicinal chemistry explorations into chlorobenzyl positional isomer effects. A comparison with the para-substituted analog (6d, IC50 8.34 µM) provides a clear experimental window to evaluate how a single chlorine atom migration dramatically alters enzymatic inhibition and binding [1]. This prevents false conclusions that may arise from using a less active structural isomer.

Biochemical Probe for ALP Kinetics

Researchers studying the catalytic mechanism of human alkaline phosphatase isozymes can utilize this compound as a moderate-affinity small-molecule probe. Its well-characterized inhibition profile (IC50 1.79 µM vs. KH2PO4 standard) and ease of synthesis makes it a cost-effective alternative to less efficient, lower-yielding scaffolds (e.g., 6d, 51% yield) for routine kinetic and competitive inhibition assays [1].

Scale-Up and Synthetic Methodology Development

Thanks to its exceptionally high reported synthetic yield (94%) under straightforward alkylation conditions, this compound is a prime candidate for scale-up process development. It serves as a model substrate for optimizing the synthesis of 2,5-disubstituted 1,3,4-oxadiazole libraries, where maximizing yield is crucial for cost-effective parallel synthesis [1].

Application
Selection Property
Validation Focus
ALP inhibitor lead validation
Ortho-chloro SAR benchmark
IC50 and binding energy endpoint review
Oxadiazole positional isomerism studies
Substitution-position identity
Isomer-specific ALP inhibition profiling
ALP kinetics and inhibition research
Reported moderate affinity and yield
Enzyme assay reproducibility review
Synthetic scale-up methodology
Reported high-yielding route
Multi-step synthesis consistency review
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